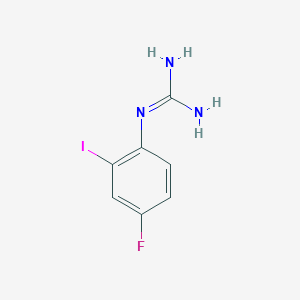

1-(4-Fluoro-2-iodophenyl)guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluoro-2-iodophenyl)guanidine is an organic compound that features a guanidine group attached to a phenyl ring substituted with fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-iodophenyl)guanidine typically involves the reaction of 4-fluoro-2-iodoaniline with a guanidine derivative. One common method includes the use of thiourea as a guanidylating agent, which reacts with the aniline derivative under basic conditions to form the desired guanidine compound .

Industrial Production Methods: Industrial production of guanidines often employs transition metal-catalyzed reactions. For instance, catalytic guanylation reactions of amines with carbodiimides or tandem catalytic guanylation/cyclization reactions are utilized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-iodophenyl)guanidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the guanidine group or the phenyl ring.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Substitution Products: Depending on the substituent introduced, products can include azides, nitriles, or other functionalized phenyl derivatives.

Oxidation Products: Oxidized forms of the guanidine group or the phenyl ring.

Reduction Products: Reduced forms of the guanidine group or the phenyl ring.

Scientific Research Applications

1-(4-Fluoro-2-iodophenyl)guanidine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, particularly in targeting sigma-1 receptors in cancer research

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-iodophenyl)guanidine involves its interaction with molecular targets such as sigma-1 receptors. These receptors are overexpressed in various cancers, and the compound acts as a high-affinity antagonist, potentially inhibiting cancer cell proliferation . The pathways involved include modulation of calcium signaling and inhibition of cell survival pathways.

Comparison with Similar Compounds

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine: Another guanidine derivative with similar receptor binding properties.

N,N’-Disubstituted Guanidines: Compounds with similar guanidine functionality but different substituents on the phenyl ring.

Uniqueness: 1-(4-Fluoro-2-iodophenyl)guanidine is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile in terms of binding affinity and selectivity for molecular targets.

Biological Activity

1-(4-Fluoro-2-iodophenyl)guanidine is a guanidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of halogen substituents on the aromatic ring plays a crucial role in determining the compound's pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar guanidine derivatives.

Chemical Structure and Properties

This compound is characterized by a guanidine functional group attached to a phenyl ring that contains both fluorine and iodine substituents. Its molecular formula is C7H6F1I1N3. The presence of these halogens not only influences the compound's reactivity but also its interaction with biological targets.

Biological Activity Overview

Research indicates that guanidine derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Activity : Some guanidine derivatives have been identified as potential anticancer agents due to their ability to induce apoptosis in cancer cells.

- Enzyme Inhibition : Guanidine compounds can act as enzyme inhibitors, which may contribute to their therapeutic effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may interact with specific receptors or enzymes, leading to varied pharmacological outcomes.

Case Studies

- Anticancer Activity : A study evaluating the cytotoxic effects of guanidine derivatives found that this compound demonstrated significant apoptotic effects in colorectal cancer cell lines, particularly those with mutated BRAF genes. The compound inhibited key signaling pathways such as ERK1/2 and EGFR activation, suggesting a mechanism involving the disruption of proliferative signals in cancer cells .

- Enzyme Inhibition : In another investigation, guanidine derivatives were shown to inhibit acetylcholinesterase (AChE), an important target in neurodegenerative diseases. The structural features of this compound may enhance its binding affinity to AChE, making it a candidate for further development in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally related guanidines. Below is a table summarizing the features and activities of several related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chloro-2-nitrophenyl)guanidine | Nitro group instead of iodine | Antimicrobial and anticancer |

| 1-(4-Bromo-2-chlorophenyl)guanidine | Bromine instead of iodine | Potential enzyme inhibition |

| 1-(4-Iodophenyl)guanidine | No chlorine substitution | Anticancer properties |

| 1-(4-Methylphenyl)guanidine | Methyl substitution | Vascular effects |

This comparative analysis highlights the unique properties of this compound, particularly its dual halogenation, which may enhance its reactivity and interaction with biological targets compared to simpler analogs.

Properties

Molecular Formula |

C7H7FIN3 |

|---|---|

Molecular Weight |

279.05 g/mol |

IUPAC Name |

2-(4-fluoro-2-iodophenyl)guanidine |

InChI |

InChI=1S/C7H7FIN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) |

InChI Key |

DCTZAPHUTMBLTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)I)N=C(N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.